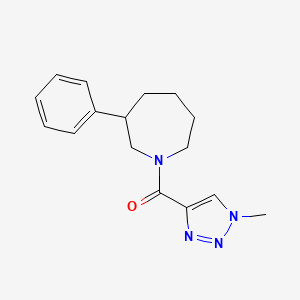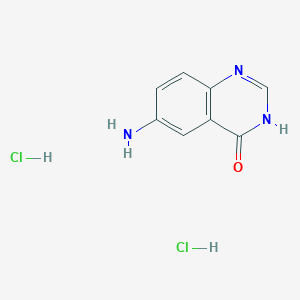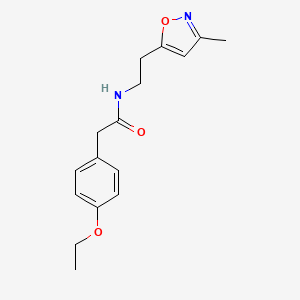
(1-methyl-1H-1,2,3-triazol-4-yl)(3-phenylazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,3-triazol-4-yl)(3-phenylazepan-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Catalyst and Solvent-free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds, including those containing the triazole unit, has been developed using microwave-assisted techniques under catalyst- and solvent-free conditions. This method highlights the strategic use of heterocyclic amides as intermediates in organic synthesis, underscoring their versatility and the potential to streamline synthetic pathways in a more environmentally friendly manner (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
Research on similar triazole-containing compounds has also focused on their crystal structure and theoretical studies to understand their molecular configurations and intermolecular interactions. For example, studies involving X-ray diffraction and density functional theory (DFT) calculations have provided insights into the effects of different molecular conformations on the stability and reactivity of such compounds (Cao et al., 2010).
Antimicrobial Activity
Novel benzofuran-based 1,2,3-triazoles have been synthesized using a click chemistry approach, demonstrating significant antimicrobial activity. This research underscores the potential of triazole derivatives in developing new antimicrobial agents, highlighting their relevance in addressing the growing concern of antibiotic resistance (Sunitha et al., 2017).
Liquid Crystal Properties
The synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have revealed their liquid crystal behaviors, suggesting potential applications in the development of new materials for electronic displays and other technologies that utilize liquid crystal properties (Zhao et al., 2013).
Catalytic Applications
Triazole-containing compounds have been explored for their catalytic applications, such as in the Huisgen 1,3-dipolar cycloaddition reactions. The development of highly active catalysts based on the tris(triazolyl)methanol-Cu(I) structure exemplifies the potential of these compounds in facilitating efficient and environmentally friendly chemical reactions (Ozcubukcu et al., 2009).
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-12-15(17-18-19)16(21)20-10-6-5-9-14(11-20)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOKSHDKWSFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)



![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)
![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)